N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure, combining a quinoline moiety with a morpholine ring, and is further distinguished by the presence of a trifluoromethyl group and a cyclopropyl group
Properties
Molecular Formula |
C18H18F3N3O2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)11-1-4-13-14(9-11)22-6-5-15(13)24-7-8-26-16(10-24)17(25)23-12-2-3-12/h1,4-6,9,12,16H,2-3,7-8,10H2,(H,23,25) |
InChI Key |
KDDIPTDJXWMREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the quinoline and morpholine rings contribute to its overall stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-quinolin-4-ylmorpholine-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-cyclopropyl-4-[7-methylquinolin-4-yl]morpholine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.
Uniqueness
N-cyclopropyl-4-[7-(trifluoromethyl)quinolin-4-yl]morpholine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
